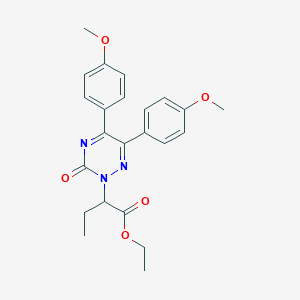![molecular formula C22H32ClNO3 B010334 (9-Methyl-9-azoniabicyclo[3.3.1]non-7-yl)2-cyclopentyl-2-hydroxy-2-ph enyl-acetate chloride CAS No. 101710-82-1](/img/structure/B10334.png)
(9-Methyl-9-azoniabicyclo[3.3.1]non-7-yl)2-cyclopentyl-2-hydroxy-2-ph enyl-acetate chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-Methyl-3-beta-granatanyl phenylcyclopentylglycolate hydrochloride is a synthetic compound with the molecular formula C22H32ClNO3 and a molecular weight of 393.9 g/mol
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyl-3-beta-granatanyl phenylcyclopentylglycolate hydrochloride involves multiple steps, including the formation of the core structure and subsequent functionalization. The reaction conditions typically require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality.
化学反应分析
Types of Reactions
9-Methyl-3-beta-granatanyl phenylcyclopentylglycolate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
科学研究应用
9-Methyl-3-beta-granatanyl phenylcyclopentylglycolate hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential effects on cellular processes and as a tool for studying biochemical pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the context of neuroprotection and cognitive enhancement
Industry: Utilized in the development of new materials and as a component in various industrial processes.
作用机制
The mechanism of action of 9-Methyl-3-beta-granatanyl phenylcyclopentylglycolate hydrochloride involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit monoamine oxidase activity and stimulate the expression of neurotrophic factors by astrocytes . This compound also exerts neuroprotective effects through the phosphatidylinositol 3-kinase pathway .
相似化合物的比较
Similar Compounds
9-Methyl-β-carboline: Known for its neuroprotective and cognitive-enhancing effects.
2,9-Dimethyl-β-carbolinium ion: Exhibits neurotoxic effects on dopaminergic neurons.
Uniqueness
9-Methyl-3-beta-granatanyl phenylcyclopentylglycolate hydrochloride stands out due to its unique chemical structure and its potential applications in various scientific fields. Its ability to inhibit monoamine oxidase activity and stimulate neurotrophic factors makes it a promising candidate for further research and development.
属性
CAS 编号 |
101710-82-1 |
|---|---|
分子式 |
C22H32ClNO3 |
分子量 |
393.9 g/mol |
IUPAC 名称 |
(9-methyl-9-azoniabicyclo[3.3.1]nonan-3-yl) 2-cyclopentyl-2-hydroxy-2-phenylacetate;chloride |
InChI |
InChI=1S/C22H31NO3.ClH/c1-23-18-12-7-13-19(23)15-20(14-18)26-21(24)22(25,17-10-5-6-11-17)16-8-3-2-4-9-16;/h2-4,8-9,17-20,25H,5-7,10-15H2,1H3;1H |
InChI 键 |
SBJYTWQWLAYQLA-UHFFFAOYSA-N |
SMILES |
C[NH+]1C2CCCC1CC(C2)OC(=O)C(C3CCCC3)(C4=CC=CC=C4)O.[Cl-] |
规范 SMILES |
C[NH+]1C2CCCC1CC(C2)OC(=O)C(C3CCCC3)(C4=CC=CC=C4)O.[Cl-] |
同义词 |
(9-methyl-9-azoniabicyclo[3.3.1]non-7-yl) 2-cyclopentyl-2-hydroxy-2-ph enyl-acetate chloride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


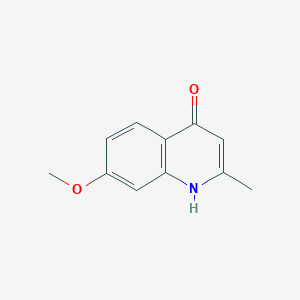
![[(2R,3S,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,3S,5R)-5-(2,6-diaminopurin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] hydrogen phosphate](/img/structure/B10261.png)
![4-(1-Phenylethyl)-n-[4-(1-phenylethyl)phenyl]aniline](/img/structure/B10262.png)
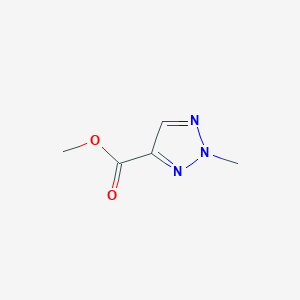
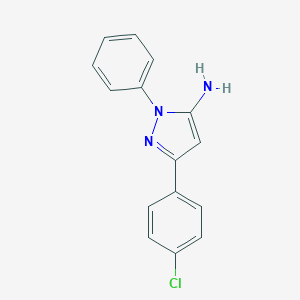

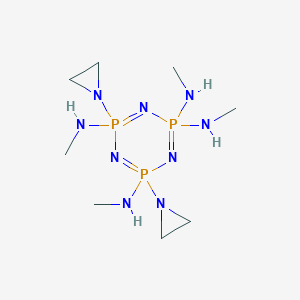
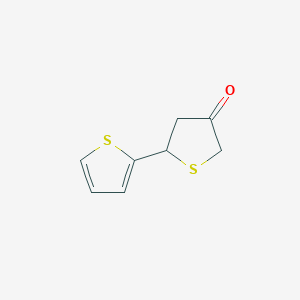
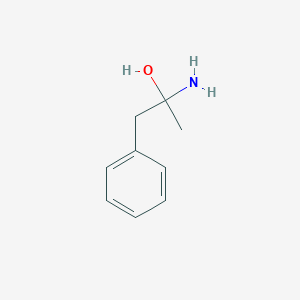
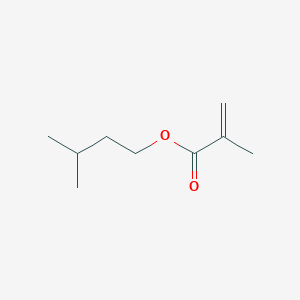
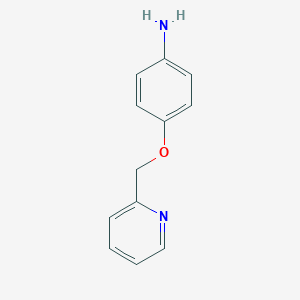
![2,3-Dichlorobicyclo[2.2.1]heptane](/img/structure/B10276.png)

